molecular formula C17H17F2N3 B2448813 N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine CAS No. 1935772-05-6

N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B2448813
CAS RN: 1935772-05-6
M. Wt: 301.341
InChI Key: IVJBLUGMHRHOGV-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a difluoromethyl group, which is a functional group in organic chemistry consisting of two fluorine atoms attached to a methyl group .


Synthesis Analysis

The synthesis of imidazole-containing compounds can be complex and varies depending on the specific compound. Generally, imidazole synthesis involves the reaction of a primary amine with a compound containing a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring attached to a difluoromethyl group and a prop-2-ynyl group. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, imidazole compounds are highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. Imidazole rings are found in many biologically active molecules, including certain antibiotics and antifungal drugs .

Future Directions

The future directions for research on this compound would depend on its specific uses and properties. Imidazole compounds are an area of active research due to their presence in many biologically active molecules .

properties

IUPAC Name

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3/c1-2-10-21(12-16-20-9-11-22(16)17(18)19)15-8-7-13-5-3-4-6-14(13)15/h1,3-6,9,11,15,17H,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJBLUGMHRHOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=NC=CN1C(F)F)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

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